1-[2-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one
Overview
Description
1-[2-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.
Mechanism of Action
Target of Action
Compounds containing the 1,2,3-triazole ring, which is a structural fragment in our compound of interest, are known to exhibit a broad range of biological activities . They are known to interact with various biological targets due to their ability to form hydrogen bonds, which is crucial for binding with biological targets .
Mode of Action
It is known that the 1,2,3-triazole ring can form hydrogen bonds, which is important for binding with biological targets . This suggests that the compound could interact with its targets through hydrogen bonding, leading to changes in the target’s function.
Biochemical Pathways
Compounds containing the 1,2,3-triazole ring have been used to synthesize compounds active against various diseases, suggesting that they may affect a variety of biochemical pathways .
Pharmacokinetics
The 1,2,3-triazole ring is known to be resistant to metabolic degradation, which could potentially enhance the bioavailability of the compound .
Result of Action
Compounds containing the 1,2,3-triazole ring have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is known that the 1,2,3-triazole ring is highly soluble in water and other polar solvents , which suggests that the compound’s action could be influenced by the polarity of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one typically involves the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction. This reaction involves the reaction of an azide with an alkyne to form the 1,2,3-triazole ring. The reaction is usually catalyzed by copper(I) ions and can be carried out under mild conditions, often in aqueous media .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. The scalability of the click chemistry approach makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-[2-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups into the triazole ring .
Scientific Research Applications
1-[2-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
1-[2-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one can be compared with other similar compounds, such as:
1,2,4-Triazoles: These compounds have a different arrangement of nitrogen atoms in the ring and exhibit distinct chemical properties and biological activities.
Imidazoles: Another class of nitrogen-containing heterocycles with different reactivity and applications.
The uniqueness of this compound lies in its specific triazole ring structure, which imparts unique chemical and biological properties .
Properties
IUPAC Name |
1-[2-(triazol-1-yl)phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8(14)9-4-2-3-5-10(9)13-7-6-11-12-13/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEJGOCGWVXUMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1N2C=CN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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